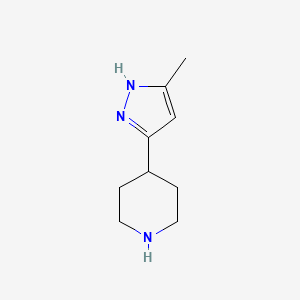

4-(5-methyl-1H-pyrazol-3-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a piperidine ring attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-pyrazol-3-yl)piperidine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one can be prepared by reacting acetylacetone with phenylhydrazine under acidic conditions.

Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with piperidine. This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon on the piperidine ring, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.

Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.

Major Products

Oxidation: 4-(5-carboxy-1H-pyrazol-3-yl)piperidine.

Reduction: 4-(5-methyl-1,2-dihydro-1H-pyrazol-3-yl)piperidine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(5-methyl-1H-pyrazol-3-yl)piperidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory, analgesic, and antipyretic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these materials.

Mechanism of Action

The mechanism by which 4-(5-methyl-1H-pyrazol-3-yl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

4-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group at the 5-position of the pyrazole ring.

4-(5-ethyl-1H-pyrazol-3-yl)piperidine: Contains an ethyl group instead of a methyl group at the 5-position.

4-(5-methyl-1H-pyrazol-3-yl)morpholine: Features a morpholine ring instead of a piperidine ring.

Uniqueness

4-(5-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both a methyl-substituted pyrazole ring and a piperidine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

4-(5-Methyl-1H-pyrazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound features a piperidine ring substituted with a 5-methyl-1H-pyrazole moiety. This structural arrangement is believed to contribute to its biological activity, particularly in modulating various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine, including those with pyrazole substitutions, possess antibacterial and antifungal properties. The compound's effectiveness against Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .

- CNS Activity : The compound is also being investigated for its effects on the central nervous system (CNS). Some studies suggest that similar piperidine derivatives can influence cognitive functions and may have implications for treating neurodegenerative diseases .

Antimicrobial Studies

A study focusing on various piperidine derivatives found that compounds containing pyrazole rings demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy in inhibiting bacterial growth .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Piperidine Derivatives | 32 - 512 | Various Gram-positive bacteria |

CNS Activity

In vitro studies on related compounds have indicated that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease. The inhibition of certain enzymes involved in neurotransmitter metabolism has been observed, suggesting a mechanism through which these compounds may exert neuroprotective effects .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic profiles for similar compounds, with low plasma clearance rates and extended half-lives, indicating potential for sustained therapeutic effects .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-(5-methyl-1H-pyrazol-3-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |

InChI Key |

SYXPRJXSVOCVHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.